3-[(2-ethoxy-4-methylphenoxy)methyl]-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole
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Overview
Description
3-[(2-ethoxy-4-methylphenoxy)methyl]-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-ethoxy-4-methylphenoxy)methyl]-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common synthetic routes may involve:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2-ethoxy-4-methylphenoxy)methyl]-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides, aryl halides, and various catalysts (e.g., palladium-based catalysts) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
3-[(2-ethoxy-4-methylphenoxy)methyl]-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-ethoxy-4-methylphenoxy)methyl]-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or activating various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar stability and reactivity.
Benzyl Sulfanyl Derivatives: Compounds with similar sulfanyl groups that exhibit comparable chemical properties.
Phenyl Triazoles: Compounds with phenyl groups attached to the triazole ring, sharing some chemical characteristics.
Uniqueness
What sets 3-[(2-ethoxy-4-methylphenoxy)methyl]-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole apart is its combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
3-[(2-ethoxy-4-methylphenoxy)methyl]-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN3O2S/c1-3-30-23-15-18(2)9-14-22(23)31-16-24-27-28-25(29(24)21-7-5-4-6-8-21)32-17-19-10-12-20(26)13-11-19/h4-15H,3,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVSRVGSNBZQKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)OCC2=NN=C(N2C3=CC=CC=C3)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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